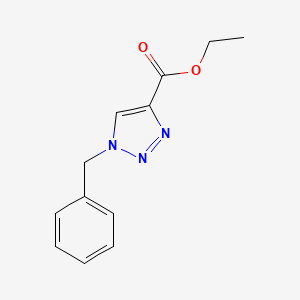

1-苯甲基-1H-1,2,3-三唑-4-羧酸乙酯

描述

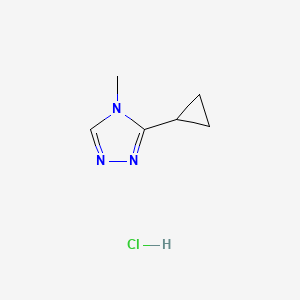

Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound with the molecular formula C12H13N3O2 . It is a derivative of 1H-1,2,3-triazole, a class of compounds that have been extensively studied due to their wide range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

The synthesis of related 1H-1,2,3-triazole-4-carboxylic acids, including the formation of ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, has been achieved through a two-step process starting from 1-azido-4-ethoxybenzene. Another study reported the synthesis of a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .Chemical Reactions Analysis

1H-1,2,3-triazole derivatives have been reported to exhibit various biological activities, including cytotoxic activity against cancer cell lines . The triazole moiety is known to actively contribute to these activities .科学研究应用

缓蚀

1-苯甲基-1H-1,2,3-三唑-4-羧酸乙酯因其缓蚀性能而受到研究。Insani 等人 (2015) 的一项研究表明,该化合物在 CO2 饱和的 NaCl 溶液中对碳钢表现出显着的缓蚀效率,表明其在工业应用中作为缓蚀剂的潜力 (Insani, Wahyuningrum, & Bundjali, 2015)。

化学合成与应用

该化合物的合成及其在各种化学反应中的应用已得到广泛研究。例如,Cottrell 等人 (1991) 描述了一种改进的制备取代的 1-苯甲基-1H-1,2,3-三唑的方法,展示了该化合物在化学合成中的多功能性 (Cottrell, Hands, Houghton, Humphrey, & Wright, 1991)。

药物研究

在药物研究中,1-苯甲基-1H-1,2,3-三唑-4-羧酸乙酯衍生物已被探索用于潜在的医学应用。Buckle 等人 (1981) 研究了其衍生物作为潜在抗哮喘剂的可能性 (Buckle, Outred, & Rockell, 1981)。

肽合成

该化合物也已应用于肽合成领域。Jiang 等人 (1998) 开发了一种新型的偶联试剂,1-羟基-1H-1,2,3-三唑-4-羧酸乙酯,用于固相肽合成,展示了其在此领域的效用 (Jiang, Davison, Tennant, & Ramage, 1998)。

未来方向

The future directions for the study of ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate and related compounds could include further exploration of their biological activities, such as their potential as anticancer agents . Additionally, the development of more efficient synthesis methods and the study of their physical and chemical properties could also be areas of future research.

作用机制

Target of Action

Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that has been studied for its potential biological activities . .

Mode of Action

It is known that triazole derivatives can interact with various biological targets through different types of interactions such as electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .

Biochemical Pathways

It’s worth noting that triazole derivatives have been found to exhibit neuroprotective and anti-inflammatory properties, suggesting that they may influence pathways related to inflammation and neuronal protection .

Result of Action

It’s worth noting that triazole derivatives have been found to exhibit neuroprotective and anti-inflammatory properties .

Action Environment

It’s worth noting that the effectiveness of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

生化分析

Biochemical Properties

Triazole compounds are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities . The specific enzymes, proteins, and other biomolecules that Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate interacts with are yet to be identified.

Molecular Mechanism

The molecular mechanism of action of Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is not well established. Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties, possibly through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

属性

IUPAC Name |

ethyl 1-benzyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)11-9-15(14-13-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATUHLOREXQBLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2601640.png)

![7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2601642.png)

![N-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2601647.png)

![5-Phenacyloxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2601649.png)

![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,4-trimethylbenzamide](/img/structure/B2601650.png)

![2-((4-isopropylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2601651.png)

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2601653.png)

![4-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2601655.png)